5-Methyl-2-(trifluoromethyl)benzamide
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Overview
Description
5-Methyl-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and biological activity .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as benzimidazole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities . The trifluoromethyl group in particular is known to significantly affect the pharmacological properties of a compound .
Biochemical Pathways
The biochemical pathways affected by 5-Methyl-2-(trifluoromethyl)benzamide are currently unknown. Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities
Pharmacokinetics
The compound’s solubility in water is reported to be 13g/l , which could potentially influence its bioavailability. The compound’s boiling point is predicted to be 247.3±40.0 °C , and its density is predicted to be 1.335±0.06 g/cm3 .
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s recommended to store the compound in a sealed container in a dry room temperature environment
Biochemical Analysis
Biochemical Properties
It is known that benzanilides, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that benzanilides can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 5-Methyl-2-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives .
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)benzamide has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzamide
- 4-Methyl-2-(trifluoromethyl)benzamide
- 3-Methyl-2-(trifluoromethyl)benzamide
Uniqueness
5-Methyl-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzamide structure. This unique arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKTRWLTBJWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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